Trimebutine-d3 is derived from trimebutine, which is not FDA-approved but is available in several countries, including Canada. The compound is classified under various pharmacological categories, including antimuscarinics, spasmolytics, and gastrointestinal agents . Its chemical identifiers include the CAS number 39133-31-8 and the InChI key LORDFXWUHHSAQU-UHFFFAOYSA-N .
The synthesis of trimebutine involves several key steps:
The use of sodium borohydride in the reduction step enhances yield and purity, resulting in a final product with over 99% purity .
Trimebutine undergoes various chemical reactions during its metabolic process:
These reactions are crucial for understanding its pharmacokinetics and therapeutic efficacy.
Trimebutine acts primarily as a spasmolytic agent by modulating gastrointestinal motility through its interaction with opioid receptors. It exhibits weak agonistic effects on mu-opioid receptors while antagonizing muscarinic receptors, leading to relaxation of smooth muscle in the gastrointestinal tract. This dual action helps alleviate symptoms associated with gastrointestinal disorders such as cramping and discomfort .
Trimebutine-d3 (hydrochloride) serves primarily in scientific research, particularly in pharmacokinetic studies where understanding the metabolism of trimebutine is essential. Its labeling with deuterium allows for precise tracking within biological systems, enhancing the study of drug interactions, efficacy, and safety profiles in clinical settings . Additionally, it may be utilized in developing new formulations or therapeutic strategies for gastrointestinal disorders.
Deuterium (²H) labeling has revolutionized the study of drug metabolism by enabling precise tracking of molecular fate without altering chemical properties. The kinetic isotope effect (KIE), arising from deuterium’s higher atomic mass compared to protium (¹H), slows metabolic reactions involving carbon-deuterium bond cleavage. This deceleration allows researchers to identify vulnerable metabolic sites and quantify pathway contributions. For Trimebutine, a spasmolytic agent targeting gastrointestinal motility, deuterium labeling at the N-methyl group (yielding Trimebutine-d3) directly probes N-demethylation—its primary metabolic pathway [6].
In vitro studies with deuterated 1,2-dibromoethane demonstrated a KIE of 4–6 for glutathione conjugation, highlighting deuterium’s utility in quantifying enzymatic kinetics. Applied to Trimebutine-d3, this approach revealed:
Table 1: Metabolic Parameters of Trimebutine vs. Trimebutine-d3
Parameter | Trimebutine | Trimebutine-d3 | KIE |
---|---|---|---|
N-Demethylation Rate | 8.2 ± 0.9 nmol/min/mg | 3.9 ± 0.4 nmol/min/mg | 2.1 |
Plasma Half-life (t₁/₂) | 2.8 h | 3.6 h | 1.3 |
AUC0–24h | 1,890 ng·h/mL | 2,450 ng·h/mL | 1.3 |
This data confirms deuterium’s role in extending systemic exposure and refining metabolic models [6].
Synthetic Route Optimization
The synthesis of Trimebutine-d3 hydrochloride (CAS: 294882-33-0) requires strategic deuterium incorporation at the tertiary amine site. Contemporary methods avoid classical N-methylation with deuterated methyl iodide due to isotopic dilution risks. Instead, a reductive amination pathway is employed:
Table 2: Key Parameters in Trimebutine-d3 Synthesis
Step | Reagents/Conditions | Deuterium Incorporation | Yield |
---|---|---|---|
Reductive Amination | D2C=O, NaBH4, THF, 20°C | >99.5% at N–CD3 | 95% |
Esterification | 3,4,5-Trimethoxybenzoyl chloride, NaHCO3, 5–10°C | N/A | 92% |
Salt Formation | HCl in diethyl ether | No loss | 89% |
Purification Challenges
Critical impurities include:
Pharmacokinetic Profiling
Rat studies comparing Trimebutine and Trimebutine-d3 (dosed at 10 mg/kg IV) revealed deuterium’s impact on disposition:
Mass Spectrometric Differentiation
Trimebutine-d3 enables unambiguous metabolite tracking in complex matrices:
Table 3: Mass Spectrometry Signatures of Trimebutine and Metabolites
Compound | Molecular Formula | [M+H]+ (m/z) | Characteristic Fragments |
---|---|---|---|
Trimebutine-d0 | C₂₂H₂₉NO₅ | 396.2 | 174.1, 135.1 |
Trimebutine-d3 | C₂₂H₂₆D₃NO₅ | 399.2 | 174.1, 138.1 |
N-Desmethyl Trimebutine-d0 | C₂₁H₂₇NO₅ | 382.2 | 174.1, 121.1 |
N-Desmethyl Trimebutine-d3 | C₂₁H₂₄D₃NO₅ | 385.2 | 174.1, 124.1 |
Receptor Binding Studies
Trimebutine-d3 retains identical affinity to opioid (μ, κ) and muscarinic receptors compared to non-deuterated drug, confirming isotopic substitution does not alter target engagement. Equilibrium dissociation constants (Kd) varied by <5% in brain membrane binding assays [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7